4-Amino-1-butanol

Descripción general

Descripción

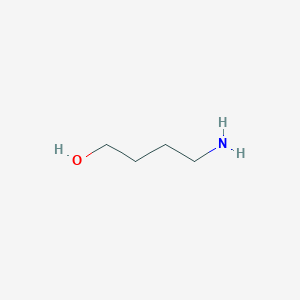

4-Amino-1-butanol (CAS 13325-10-5) is a four-carbon amino alcohol with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol . Structurally, it features a primary amine (-NH₂) at the terminal carbon and a hydroxyl (-OH) group at the opposite end of the butanol chain. This bifunctional structure enables its use in diverse applications, including:

- CO₂ capture: High equilibrium solubility for CO₂ compared to monoethanolamine (MEA) .

- Polymer synthesis: Key monomer in biodegradable poly(beta-amino ester)s (PbAEs) and poly(amido amine)s (PAAs) for gene delivery .

- Pharmaceutical intermediates: Precursor for cardioprotective agents and biodegradable polymers .

Physical properties include a boiling point of 206°C, density of 0.967 g/mL, and miscibility with water and ethanol . Its microbial production via engineered Corynebacterium glutamicum highlights advancements in sustainable synthesis, achieving titers of 24.7 g/L .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Amino-1-butanol can be synthesized through several methods. One common method involves the reduction of gamma-aminobutyraldehyde using aldehyde reductase . Another method includes the microbiological production from glucose by metabolically engineered Corynebacterium glutamicum . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is often produced through chemical synthesis involving the reduction of intermediates such as gamma-aminobutyraldehyde. The process may involve the use of solvents like ethanol and reagents such as oxammonium hydrochloride and pyridine . The reaction is typically carried out at elevated temperatures and pressures to achieve high yields.

Análisis De Reacciones Químicas

4-Amino-1-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form gamma-aminobutyric acid (GABA) through the action of aldehyde dehydrogenases .

Reduction: It can be reduced to form gamma-aminobutyraldehyde, which is an intermediate in the synthesis of GABA .

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, leading to the formation of various derivatives .

Common Reagents and Conditions:

Oxidation: Aldehyde dehydrogenases

Reduction: Aldehyde reductase

Substitution: Various nucleophiles and electrophiles

Major Products:

- Gamma-aminobutyric acid (GABA)

- Gamma-aminobutyraldehyde

- Various substituted derivatives

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Amino-1-butanol serves as an important intermediate in the synthesis of various organic compounds. Its primary applications in this domain include:

- Synthesis of Beta-Lactam Antibiotics : 4AB is utilized in the preparation of beta-lactam antibiotics, which are crucial in treating bacterial infections. The compound's amino group can be modified to create different antibiotic structures .

- Production of Emulsifiers : It is used to produce efficient anionic emulsifiers and nonionic polyethylene emulsions, which are essential in various industrial applications such as cosmetics and food processing .

- Cationic Flocculants and Ion Exchange Resins : 4AB is involved in the preparation of water-soluble cationic flocculants and ion exchange resins, which are vital for water treatment processes .

Pharmaceutical Applications

This compound is recognized for its role as a precursor in drug development:

- Neurotransmitter Precursor : As an analogue of GABA (gamma-aminobutyric acid), 4AB is studied for its potential effects on neurotransmission and its implications in treating neurological disorders .

- Biodegradable Polymers : Recent studies have highlighted its use as a precursor for biodegradable polymers aimed at gene delivery systems, indicating its potential in advanced therapeutic applications .

Environmental Science

In environmental applications, this compound has shown promise in:

- CO2 Absorption : It has been investigated for its ability to facilitate CO2 absorption in membrane processes, enhancing carbon capture technologies .

- Water Treatment : The compound's role in creating cationic flocculants contributes to improved water purification methods, making it valuable for environmental sustainability efforts .

Biotechnology

The microbial production of this compound has gained attention:

- Fermentation Processes : Research has demonstrated the fermentative production of 4AB from glucose using genetically engineered strains of Corynebacterium glutamicum. This process not only improves yield (up to 24.7 g/L) but also emphasizes the potential for sustainable production methods using renewable resources .

Case Study 1: Microbial Production Enhancement

A study focused on the metabolic engineering of Corynebacterium glutamicum revealed strategies to enhance the production of 4AB through pathway optimization. By eliminating competing pathways and fine-tuning gene expression, researchers successfully increased yield significantly, showcasing a viable method for producing amino alcohols sustainably.

Case Study 2: Environmental Application

Research on using this compound in CO2 capture highlighted its effectiveness as a carrier molecule in membrane systems. Experimental results indicated that incorporating this compound into membrane technology could lead to more efficient carbon capture processes, supporting efforts to mitigate climate change impacts.

Mecanismo De Acción

The mechanism of action of 4-Amino-1-butanol involves its conversion to gamma-aminobutyric acid (GABA) through a series of enzymatic reactions. Initially, it is converted to gamma-aminobutyraldehyde by aldehyde reductase. Subsequently, gamma-aminobutyraldehyde is oxidized to GABA by aldehyde dehydrogenases . GABA acts as an inhibitory neurotransmitter in the central nervous system, modulating neuronal excitability and synaptic transmission .

Comparación Con Compuestos Similares

Structural and Physical Properties

| Compound | Structure | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility |

|---|---|---|---|---|

| 4-Amino-1-butanol | H₂N-(CH₂)₄-OH | 89.14 | 206 | Miscible |

| 2-Amino-1-butanol | H₂N-CH(CH₂CH₃)-CH₂-OH | 89.14 | ~200* | Moderate |

| 3-Amino-1-propanol | H₂N-(CH₂)₃-OH | 75.11 | 185–190 | High |

| 5-Amino-1-pentanol | H₂N-(CH₂)₅-OH | 103.16 | 220–225 | Moderate |

| Ethanolamine (MEA) | H₂N-CH₂-CH₂-OH | 61.08 | 170 | Miscible |

*Data for 2-amino-1-butanol inferred from analogs; explicit values require further validation .

Key Observations :

- Longer carbon chains (e.g., 5-amino-1-pentanol) increase hydrophobicity, reducing water solubility.

- Terminal amine positioning in this compound enhances CO₂ absorption efficiency compared to MEA .

CO₂ Capture Performance

Key Findings :

- This compound exhibits ~30% higher CO₂ solubility than MEA, attributed to optimal chain length balancing amine accessibility and steric effects .

- Reaction kinetics with CO₂ are comparable to MEA, making it a viable alternative in absorption processes .

Comparison of PbAEs Synthesized with Different Amines :

| Polymer | Monomer 1 | Monomer 2 | Transfection Efficiency | Toxicity |

|---|---|---|---|---|

| C28 | 1,4-Butanediol diacrylate | This compound | High | Low |

| E28 | 1,6-Hexanediol diacrylate | This compound | Moderate | Low |

| PBAE 447 | 1,4-Butanediol diacrylate | 3-Amino-1-propanol | Moderate | Moderate |

Notes:

- C28 (this compound-based) shows superior transfection efficiency due to enhanced DNA binding and intracellular release via disulfide cleavage .

- Butanolic side chains in this compound improve polymer hydrophilicity, reducing cytotoxicity compared to shorter-chain analogs .

Actividad Biológica

4-Amino-1-butanol (4AB), also known as 4-aminobutanol or 4-hydroxybutylamine, is an alkanolamine that serves as a precursor to the neurotransmitter gamma-aminobutyric acid (GABA). Its biological activity has garnered attention due to its potential applications in pharmaceuticals, gene delivery systems, and as an antimicrobial agent. This article aims to synthesize current research findings on the biological activity of 4AB, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

The structural relationship of 4AB to GABA is significant. 4AB is converted into gamma-aminobutyraldehyde (GABAL) through the action of aldehyde reductase (ALR), which is then further metabolized into GABA by aldehyde dehydrogenase (ALDH) . This conversion pathway suggests that 4AB may influence GABAergic signaling, which is crucial for various neurological functions.

1. Neuroprotective Effects

Research indicates that 4AB may possess neuroprotective properties due to its role as a GABA precursor. GABA is known for its inhibitory effects on neuronal excitability, which can be beneficial in conditions characterized by excessive neuronal firing, such as epilepsy and anxiety disorders .

2. Antimicrobial Properties

4AB has been investigated for its antimicrobial activity. It has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents . The compound's ability to modulate the activity of copolymers enhances its potential in this area.

3. Gene Delivery Applications

In biotechnology, 4AB serves as a linker in the synthesis of highly branched poly(β-amino esters) (HPAEs), which are utilized for gene delivery. These polymers exhibit low cytotoxicity and high transfection efficiency in eukaryotic cell lines, indicating that 4AB can facilitate effective gene therapy strategies .

Table 1: Summary of Biological Activities of this compound

Metabolic Engineering for Production

Recent studies have focused on the microbial production of 4AB using genetically engineered strains. For instance, Corynebacterium glutamicum has been modified to produce 24.7 g/L of 4AB from glucose through a newly designed metabolic pathway involving putrescine aminotransferase and aldehyde dehydrogenase . This advancement not only highlights the compound's industrial relevance but also underscores the importance of metabolic engineering in producing biochemicals from renewable resources.

Q & A

Basic Research Questions

Q. How can 4-amino-1-butanol be synthesized and purified for laboratory use?

- Methodology : Synthesis typically involves reductive amination of 4-hydroxybutyraldehyde or nucleophilic substitution of 1,4-butanediol derivatives. Purification leverages its high water solubility (miscible) and boiling point (206°C). Distillation under reduced pressure is recommended to avoid decomposition. Solvent extraction using ethanol or ether can further isolate the compound .

Q. What key physical properties must be considered for safe handling and storage?

- Methodology : The compound’s low flash point (107°C) and hygroscopic nature necessitate storage in airtight containers under inert gas (e.g., nitrogen) at 4°C. Its density (0.967 g/mL) and viscosity should inform solvent selection for reactions. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is critical due to potential skin/eye irritation .

Q. How does the miscibility of this compound in polar solvents influence reaction design?

- Methodology : Its miscibility in water and ethanol enables homogeneous reaction conditions for acid-base catalysis or aqueous-phase reactions. For biphasic systems, ether or ethyl acetate can separate the product. Refractive index (~1.462) and pH monitoring ensure phase stability .

Advanced Research Questions

Q. How can conflicting thermodynamic data (e.g., vapor pressure) be resolved in computational modeling?

- Methodology : Validate experimental vapor pressure measurements using transpiration methods (e.g., SciFinder-compiled boiling points). Compare with static or dynamic techniques to address discrepancies. For this compound, vapor pressure curves (log P vs. 1/T) derived from transpiration data align with literature values but require correction for hydrogen bonding effects .

Q. What strategies optimize this compound as a substrate in biocatalytic systems?

- Methodology : In enzymatic aza-Michael additions, optimize reaction conditions (45°C, MeOH/H₂O 2:1) with triethylamine to accelerate kinetics. Monitor enzyme activity (e.g., HLADH or AmDH variants) via HPLC or GC-MS. Note that this compound may not yield detectable aldehydes in certain dehydrogenase systems, necessitating substrate engineering .

Q. How do impurities in this compound affect its application in polymer synthesis?

- Methodology : Trace amines or diols can initiate unintended side reactions (e.g., crosslinking). Characterize purity via GC-MS (>99% by GC) and adjust stoichiometry in polycondensation reactions. For degradable glycopolymers, pre-purify via column chromatography to eliminate residual acryloyl groups .

Q. What analytical techniques best resolve structural ambiguities in this compound derivatives?

- Methodology : Use H/C NMR to distinguish regioisomers (e.g., this compound vs. 1-amino-4-butanol). Mass spectrometry (HRMS) confirms molecular weight (89.14 g/mol), while FT-IR identifies hydroxyl and amine functional groups. X-ray crystallography resolves stereochemical uncertainties in crystalline derivatives .

Propiedades

IUPAC Name |

4-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c5-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFRQYKZFKYQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158027 | |

| Record name | 4-Aminobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13325-10-5 | |

| Record name | 4-Amino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13325-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013325105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.